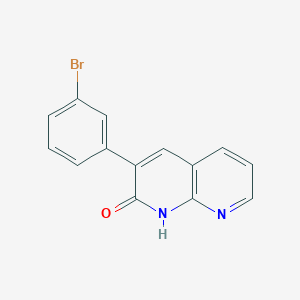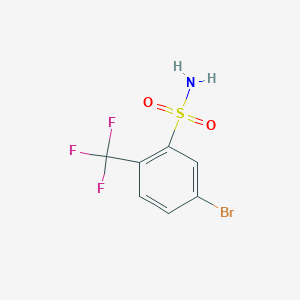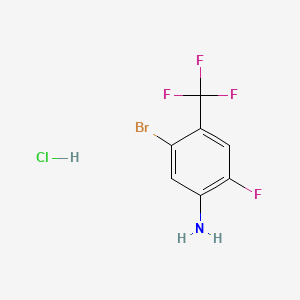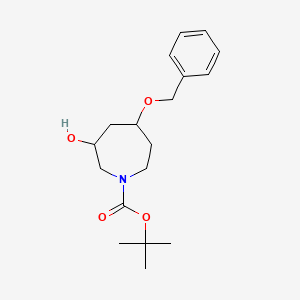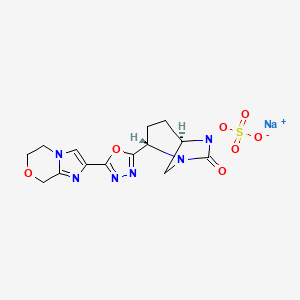
Antibacterial agent 47
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial agent 47 is a novel compound that has garnered significant attention in the field of antimicrobial research. This compound exhibits potent antibacterial properties, making it a promising candidate for combating bacterial infections, especially those caused by drug-resistant strains. The development of this compound is part of the ongoing efforts to address the global challenge of antibiotic resistance.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 47 involves a multi-step process that includes the following key steps:
Initial Formation: The initial step involves the formation of a core structure through a condensation reaction between a primary amine and an aldehyde under acidic conditions.
Functionalization: The core structure is then functionalized through a series of substitution reactions, introducing various functional groups that enhance the antibacterial activity.
Final Assembly: The final step involves the coupling of the functionalized core with a secondary amine, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using batch reactors. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent results.
化学反応の分析
Types of Reactions: Antibacterial agent 47 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may exhibit different levels of antibacterial activity.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially enhancing its antibacterial properties.
Substitution: Substitution reactions are commonly used to introduce new functional groups, which can improve the compound’s efficacy and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve selective reduction.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique antibacterial properties. These derivatives are studied to identify the most effective compounds for clinical use.
科学的研究の応用
Antibacterial agent 47 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system for studying the mechanisms of antibacterial action and for developing new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions between bacteria and antimicrobial agents, providing insights into bacterial resistance mechanisms.
Medicine: The compound is being investigated for its potential use in treating bacterial infections, particularly those caused by multi-drug-resistant bacteria.
Industry: this compound is also explored for its use in industrial applications, such as in the development of antibacterial coatings and materials.
作用機序
The mechanism of action of antibacterial agent 47 involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts the integrity of the cell wall, leading to bacterial cell lysis and death. Additionally, the compound may interfere with other cellular processes, such as protein synthesis and DNA replication, further enhancing its antibacterial effects.
類似化合物との比較
Beta-lactam antibiotics: These antibiotics also target bacterial cell wall synthesis but have a different core structure compared to antibacterial agent 47.
Macrolides: These compounds inhibit bacterial protein synthesis by binding to the ribosomal subunit, a mechanism distinct from that of this compound.
Fluoroquinolones: These antibiotics target bacterial DNA gyrase and topoisomerase IV, enzymes involved in DNA replication, differing from the cell wall-targeting mechanism of this compound.
Uniqueness: this compound is unique in its ability to target multiple pathways within bacterial cells, making it highly effective against a broad spectrum of bacteria, including drug-resistant strains. Its novel structure and mechanism of action distinguish it from other antibacterial agents, offering a promising solution to the growing problem of antibiotic resistance.
特性
分子式 |
C14H15N6NaO7S |
|---|---|
分子量 |
434.36 g/mol |
IUPAC名 |
sodium;[(2S,5R)-2-[5-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C14H16N6O7S.Na/c21-14-19-5-8(20(14)27-28(22,23)24)1-2-10(19)13-17-16-12(26-13)9-6-18-3-4-25-7-11(18)15-9;/h6,8,10H,1-5,7H2,(H,22,23,24);/q;+1/p-1/t8-,10+;/m1./s1 |
InChIキー |
WEKIJAXTHGCFEA-SCYNACPDSA-M |
異性体SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CN5CCOCC5=N4.[Na+] |
正規SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CN5CCOCC5=N4.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl cis-2,3,4,5,6,6A-hexahydro-1H-cyclopenta[C]pyrrole-3A-carboxylate](/img/structure/B13918683.png)
![Tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate](/img/structure/B13918684.png)
![6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine](/img/structure/B13918698.png)
